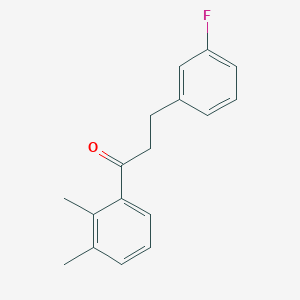

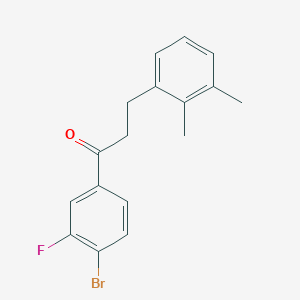

4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone" is a brominated and fluorinated propiophenone derivative. This type of compound is of interest due to its potential applications in organic synthesis and material science. The presence of both bromo and fluoro substituents on the aromatic ring system can influence the reactivity and electronic properties of the molecule, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of brominated and fluorinated aromatic compounds often involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . Similarly, the synthesis of complex radiopharmaceuticals can start from halogenated precursors, such as the preparation of 4-[18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide . The synthesis of "4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone" could potentially involve similar palladium-catalyzed coupling reactions or halogen exchange processes.

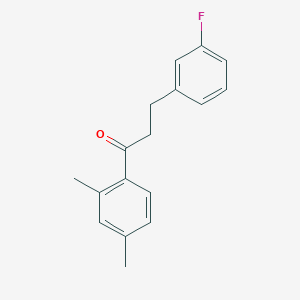

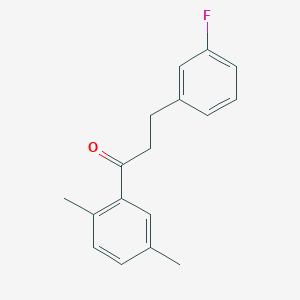

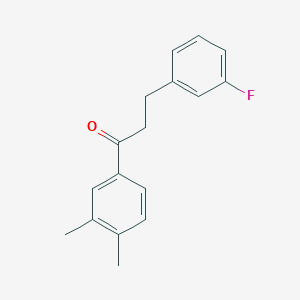

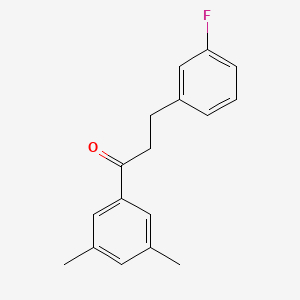

Molecular Structure Analysis

The molecular structure of brominated and fluorinated compounds can be elucidated using techniques such as single-crystal X-ray diffraction . The electronic effects of the bromo and fluoro substituents can also be analyzed through computational methods like ab initio calculations, which help in understanding the reactivity and stability of the compound .

Chemical Reactions Analysis

The presence of a bromo substituent in the compound suggests that it could undergo further electrophilic substitution reactions, possibly with rearrangement, as seen in the bromination of various dimethylphenols . The fluorine atom could also influence the reactivity, leading to unique pathways in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone" would be influenced by the electron-withdrawing effects of the fluorine atom and the electron-donating effects of the methyl groups. These substituents can affect the solubility, melting point, and stability of the compound. The cathodic reduction of α-bromopropiophenone in an aprotic medium, for example, leads to the formation of 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione, indicating that electrochemical reactions could be a part of its property analysis .

Wissenschaftliche Forschungsanwendungen

1. Suzuki–Miyaura Coupling

- Application Summary : This compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Methods of Application : The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Results or Outcomes : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

2. Biological Activities

- Application Summary : A newly synthesized pyrazoline derivative of the compound was tested for its neurotoxic potentials on the AchE activity and MDA level in the brain of alevins .

- Methods of Application : The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Results or Outcomes : The study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFO/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWLLTHFDMKKGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Br)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644637 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone | |

CAS RN |

898792-89-7 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.